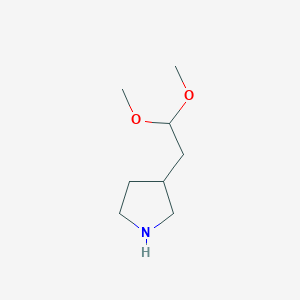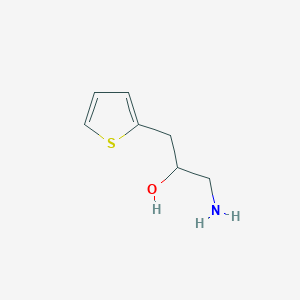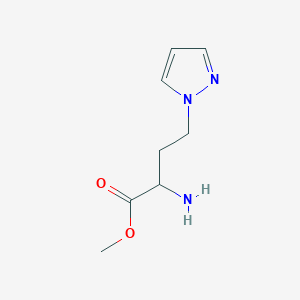
Methyl 2-amino-4-(1h-pyrazol-1-yl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate: is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate typically involves the reaction of 2-amino-4-(1H-pyrazol-1-yl)butanoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
2-amino-4-(1H-pyrazol-1-yl)butanoic acid+methanolcatalystMethyl 2-amino-4-(1H-pyrazol-1-yl)butanoate+water
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction conditions such as temperature, pressure, and catalyst concentration are optimized to achieve the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate can undergo oxidation reactions to form corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form the corresponding amine. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can undergo substitution reactions where the amino group can be replaced by other functional groups. Common reagents include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed:
Oxidation: Corresponding oxides.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagent used.
Applications De Recherche Scientifique
Chemistry: Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate is used as a building block in organic synthesis. It is used to synthesize more complex heterocyclic compounds which are of interest in medicinal chemistry.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and protein-ligand interactions. It is also used in the synthesis of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry as a precursor for the synthesis of pharmaceutical agents. It is used in the development of drugs targeting various diseases such as cancer and neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of polymers and materials with specific properties. It is also used in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate involves its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active site of the enzyme or receptor, leading to a conformational change that modulates its activity. The pathways involved include signal transduction pathways and metabolic pathways.
Comparaison Avec Des Composés Similaires
- Methyl 2-amino-4-(1H-pyrazol-1-yl)acetate
- Methyl 2-amino-4-(1H-pyrazol-1-yl)propanoate
- Methyl 2-amino-4-(1H-pyrazol-1-yl)pentanoate
Comparison: Methyl 2-amino-4-(1H-pyrazol-1-yl)butanoate is unique due to its specific structure which imparts distinct chemical and biological properties. Compared to its analogs, it has a different chain length which affects its reactivity and interaction with molecular targets. This uniqueness makes it a valuable compound in various research and industrial applications.
Propriétés
Formule moléculaire |
C8H13N3O2 |
|---|---|
Poids moléculaire |
183.21 g/mol |
Nom IUPAC |
methyl 2-amino-4-pyrazol-1-ylbutanoate |
InChI |
InChI=1S/C8H13N3O2/c1-13-8(12)7(9)3-6-11-5-2-4-10-11/h2,4-5,7H,3,6,9H2,1H3 |
Clé InChI |
WDMFVKYLPBMCGW-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CCN1C=CC=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


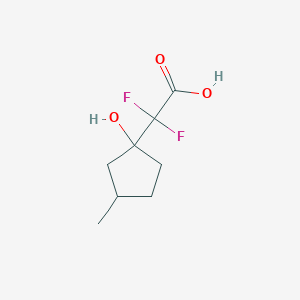
![2-[Tert-butoxycarbonyl(methyl)amino]-2-cyclopropyl-acetic acid](/img/structure/B13536731.png)

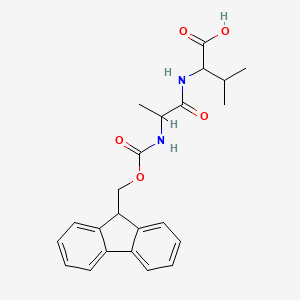
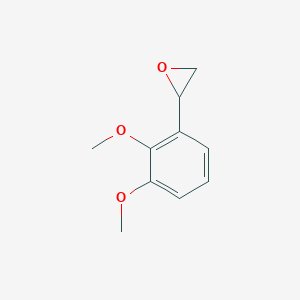
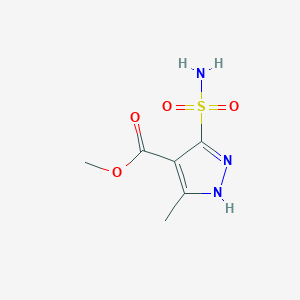
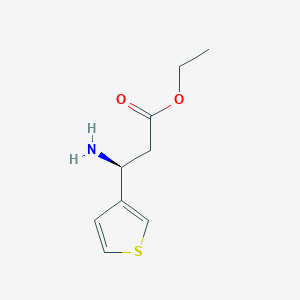
![tert-butylN-[2-(fluorosulfonyl)ethyl]carbamate](/img/structure/B13536767.png)

![6-(1,3-Dioxaindan-5-yl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13536778.png)
